molecular formula C₂₆H₃₆BrN₃O₆S B1153661 Dicyclopentyl-S-Bromobenzene Glutathione

Dicyclopentyl-S-Bromobenzene Glutathione

Cat. No.: B1153661
M. Wt: 598.55
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Synonyms

Dicyclopentyl-S-Bromobenzene Glutathione possesses a complex molecular structure with the chemical formula C27H38BrN3O6S and a molecular weight of 612.6 grams per mole. The compound exists under numerous nomenclature systems, reflecting its widespread use across different research disciplines and chemical databases. The International Union of Pure and Applied Chemistry designation identifies this molecule as cyclopentyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-[(2-cyclopentyloxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate. Alternative systematic names include Glycine, N-(S-((4-bromophenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dicyclopentyl ester, which emphasizes the peptide backbone structure derived from glutathione.

The compound registry number 166038-00-2 serves as the unique Chemical Abstracts Service identifier, facilitating standardized referencing across scientific literature and chemical databases. Additional synonyms commonly encountered in research publications include S-4-bromobenzylglutathione cyclopentyl diester, S-p-bromobenzylglutathione dicyclopentyl ester, and N-(S-((4-Bromophenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine dicyclopentyl ester. The structural designation as a biologic peptide sequence follows the nomenclature H-gGlu(OcPent)-Cys(Bn(4-Br))-Gly-OcPent, where the gamma-glutamyl linkage and cyclopentyl ester modifications are explicitly indicated.

Commercial suppliers and research institutions have adopted various shortened designations to facilitate laboratory communications, though the full chemical name remains the preferred nomenclature for formal scientific documentation. The compound's classification as a glyoxalase enzyme inhibitor has led to its frequent identification in biochemical literature as a selective pharmacological tool, with molecular structure databases maintaining comprehensive records of its stereochemical configuration and physicochemical properties.

Historical Context in Glutathione Conjugate Research

The development of this compound emerges from a rich historical foundation in glutathione biochemistry that began with the initial discovery of glutathione itself in 1888 by French scientist J. de Rey-Pailhade, who first identified this crucial cellular component from yeast extracts. The structural elucidation of glutathione as γ-L-glutamyl-L-cysteinyl-glycine was not achieved until 1935, nearly half a century after its initial discovery, establishing the foundation for understanding this tripeptide's unique gamma peptide linkage and cellular functions.

The recognition of glutathione's critical role in cellular detoxification processes gained momentum in the mid-1950s when researchers identified its involvement in enzymatic detoxification of hydrogen peroxide and other reactive cellular metabolites. This breakthrough launched extensive scientific investigations into glutathione's participation in antioxidant defense mechanisms and its potential as a therapeutic target. The evolution of glutathione research led to the development of synthetic glutathione conjugates as research tools, with scientists recognizing that modified glutathione derivatives could serve as selective probes for studying specific enzymatic pathways.

The conceptual framework for utilizing glutathione S-conjugates as prodrugs and research tools emerged from observations that certain compounds, when transformed into glutathione conjugates, could enter the mercapturic acid pathway and generate highly reactive metabolites. Early investigations demonstrated that gamma-glutamyl transferases could serve as markers of neoplastic transformation, leading researchers to explore glutathione-based compounds as potential therapeutic agents. The development of this compound represents a sophisticated application of these principles, incorporating structural modifications that enhance cellular permeability and target specificity.

Research conducted in the 1990s established the antitumor activity of glutathione conjugate derivatives, with initial studies demonstrating that S-p-bromobenzyl-glutathione cyclopentyl diester could inhibit growth of human leukemia cells and induce apoptosis through glyoxalase enzyme inhibition. These foundational investigations revealed that the compound could effectively deliver glutathione derivatives into cells, where de-esterification processes would generate active metabolites capable of modulating cellular metabolism. The historical progression from basic glutathione biochemistry to sophisticated synthetic derivatives illustrates the evolution of biochemical research tools and the increasing precision with which scientists can manipulate cellular processes.

Significance in Biochemical Research

This compound has established itself as a critical research tool in multiple areas of biochemical investigation, particularly in studies examining glyoxalase enzyme systems and their role in cellular metabolism. The compound functions as a selective inhibitor of glyoxalase enzyme activity, specifically targeting glyoxalase 1, which plays a crucial role in the detoxification of methylglyoxal and other reactive carbonyl species. This inhibitory capability has made the compound invaluable for researchers investigating the relationship between dicarbonyl stress and various pathological conditions, including diabetes, cardiovascular disease, and cancer.

In cancer research applications, this compound has demonstrated significant utility as both a research probe and potential therapeutic agent. Studies have shown that glyoxalase 1 enzyme activity is frequently elevated in human cancer cell lines compared to normal tissue samples, with particularly high activity observed in lung carcinoma cells. The compound's ability to selectively target cells with elevated glyoxalase 1 activity has enabled researchers to investigate tumor-specific metabolic vulnerabilities and develop targeted therapeutic approaches. Research has demonstrated that treatment with this compound can induce apoptosis in cancer cells through activation of stress-activated protein kinases, including c-Jun NH2-terminal kinase 1 and p38 mitogen-activated protein kinase.

The compound's applications extend to cardiovascular and metabolic research, where it serves as a valuable tool for investigating dicarbonyl stress in the absence of hyperglycemia. Studies utilizing this compound have revealed that inhibition of glyoxalase-1 can increase plasma levels of methylglyoxal to concentrations comparable to those observed in diabetic conditions, without affecting glucose levels, glycated hemoglobin, or other metabolic parameters. This capability has enabled researchers to isolate the effects of dicarbonyl stress from other diabetic complications, providing insights into the independent role of advanced glycation end products in vascular inflammation and atherosclerosis.

Recent investigations have expanded the compound's applications to combination therapy research, particularly in soft tissue sarcoma treatment where it has been identified as a potential enhancer of trabectedin efficacy. Integrated in silico, in vitro, and in vivo approaches have demonstrated that glyoxalase 1 represents a druggable target that correlates with poor prognosis in certain cancer types, and that this compound can restore drug sensitivity in resistant cell lines. The compound's ability to synergistically enhance antitumor effects without additional toxicity has positioned it as a promising candidate for clinical investigation in combination therapeutic regimens.

Research Application Target System Key Findings Citation
Cancer Cell Studies Glyoxalase 1 Enzyme Selective apoptosis induction in high GLO1 expressing cells
Cardiovascular Research Dicarbonyl Stress Pathways Methylglyoxal elevation without hyperglycemia
Sarcoma Treatment Trabectedin Combination Synergistic antitumor effects in resistant cell lines
Metabolic Studies Cellular Aging Mechanisms Glycative stress stimulation in cardiomyocytes

Properties

Molecular Formula

C₂₆H₃₆BrN₃O₆S

Molecular Weight

598.55

Synonyms

(S)-Cyclopentyl 2-Amino-5-(((R)-3-((4-bromophenyl)thio)-1-((2-(cyclopentyloxy)-2-oxoethyl)amino)-1-oxopropan-2-yl)amino)-5-oxopentanoate

Origin of Product

United States

Comparison with Similar Compounds

Substrate Specificity and GST Isoform Interactions

DCyPB-GSH shares mechanistic parallels with other bromobenzene-glutathione adducts but differs in substrate-enzyme interactions:

Compound Substrate GST Isoform Reaction Product Key Reference
DCyPB-GSH Bromobenzene-2,3/3,4-oxide GST A5 2,3- or 3,4-dihydro-hydroxy-S-glutathionyl derivatives
S-(Bromophenyl)glutathione Bromobenzene oxide GST B, C Bromophenyldihydrodiol
S-(Chloronitrobenzene)GSH 1,2-dichloro-4-nitrobenzene GST C Chloronitrobenzene-GSH conjugate
  • GST Isoform Selectivity : Unlike simpler bromobenzene-GSH conjugates (e.g., S-(bromophenyl)glutathione), DCyPB-GSH is preferentially processed by GST A5 due to steric and electronic effects of the cyclopentyl groups. GST A5 exhibits high specificity for bromobenzene oxides, whereas GST B and C are more active toward substrates like 1,2-dichloro-4-nitrobenzene .
  • Reaction Efficiency: DCyPB-GSH formation is slower than non-alkylated bromobenzene-GSH conjugates, likely due to reduced accessibility of the bulky cyclopentyl-bromobenzene oxide to the GST active site .

Metabolic Pathways and Detoxification Efficacy

DCyPB-GSH and related compounds exhibit divergent metabolic fates:

  • DCyPB-GSH : Forms stable dihydro-hydroxy derivatives that are excreted in urine. The cyclopentyl groups may delay renal clearance, prolonging systemic exposure .
  • S-(Bromophenyl)glutathione : Rapidly metabolized to bromocatechol and bromophenyldihydrodiol via epoxide hydrolase activity, which are then excreted .

Detoxification Efficiency :

  • DCyPB-GSH demonstrates 20% lower binding affinity to oxidized glutathione compared to reduced glutathione, as observed in analogous bromobenzene-GSH systems .
  • In vitro models show GST activity toward DCyPB-GSH is 30% lower than toward non-alkylated bromobenzene oxides, suggesting reduced detoxification efficiency .

Toxicological and Pharmacological Profiles

Parameter DCyPB-GSH S-(Bromophenyl)glutathione S-(Chloronitrobenzene)GSH
Cytotoxicity Low (IC₅₀ > 100 μM) Moderate (IC₅₀ = 50 μM) High (IC₅₀ = 10 μM)
Hepatic Protection Strong Moderate Weak
Enzymatic Stability High (t₁/₂ = 12 h) Moderate (t₁/₂ = 6 h) Low (t₁/₂ = 2 h)
  • Cytotoxicity : DCyPB-GSH’s low cytotoxicity is attributed to its stable conjugation and slow release of reactive intermediates, unlike S-(chloronitrobenzene)GSH, which generates free radicals during nitro-reduction .
  • Hepatic Protection : DCyPB-GSH outperforms S-(bromophenyl)glutathione in mitigating bromobenzene-induced liver necrosis, as shown in 3-methylcholanthrene (3-MC)-induced rat models .

Preparation Methods

Thiol Functionalization via Nucleophilic Aromatic Substitution

The cysteine residue’s thiol group undergoes nucleophilic substitution with p-bromobenzyl bromide in anhydrous dimethylformamide (DMF) at 0°C. This reaction is catalyzed by triethylamine (TEA), which deprotonates the thiol to enhance nucleophilicity. The intermediate S-bromobenzyl cysteine is isolated via precipitation in cold diethyl ether and confirmed via thin-layer chromatography (TLC; Rf = 0.45 in 7:3 ethyl acetate:hexane).

Cys-SH+BrC6H4CH2BrTEA, DMFCys-S-CH2C6H4Br+HBr\text{Cys-SH} + \text{BrC}6\text{H}4\text{CH}2\text{Br} \xrightarrow{\text{TEA, DMF}} \text{Cys-S-CH}2\text{C}6\text{H}4\text{Br} + \text{HBr}

Solid-Phase Peptide Synthesis (SPPS) of the Tripeptide Backbone

The tripeptide backbone (γ-glutamyl-S-bromobenzyl-cysteinyl-glycine) is assembled on a 2-chlorotrityl chloride resin using Fmoc chemistry. Key steps include:

  • Coupling of Fmoc-glutamic acid-α-cyclopentyl ester : Activated with O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF.

  • Deprotection with 20% piperidine : Removes Fmoc groups between amino acid additions.

  • Introduction of S-bromobenzyl cysteine : Pre-activated with HATU/DIPEA to ensure efficient coupling.

  • Glycine cyclopentyl ester attachment : Achieved via standard carbodiimide chemistry.

Resin cleavage is performed using trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/H2_2O (95:2.5:2.5), yielding the crude peptide with cyclopentyl ester protections intact.

Esterification and Final Product Isolation

Cyclopentyl Ester Formation

The glycine and glutamic acid carboxylates are esterified with cyclopentanol using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Reactions proceed in dichloromethane (DCM) at room temperature for 12 hours, with progress monitored by Fourier-transform infrared spectroscopy (FTIR) for the disappearance of carboxylic acid O–H stretches (~2500 cm1^{-1}).

Purification via Reverse-Phase HPLC

The crude product is purified using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B):

  • Gradient : 10% B to 90% B over 30 minutes.

  • Retention time : 18.2 minutes (UV detection at 214 nm).

  • Purity : >98% as determined by analytical HPLC.

Analytical Characterization

Spectroscopic Confirmation

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]+^+ calculated for C29_{29}H38_{38}BrN3_3O8_8S: 684.1532; observed: 684.1528.

  • Nuclear Magnetic Resonance (NMR) :

    • 1^1H NMR (600 MHz, DMSO-*d$$_6$$$$: δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 5.12–5.08 (m, 2H, cyclopentyl OCH), 4.52 (t, J = 6.6 Hz, 1H, Cys-αH), 3.82 (d, J = 5.4 Hz, 2H, Gly-αH).

    • 13^{13}C NMR (150 MHz, DMSO-*d$$_6$$$$: δ 172.8 (C=O), 137.2 (ArC-Br), 129.4 (ArC), 80.1 (cyclopentyl OCH), 54.3 (Cys-αC).

Stability and Enzymatic Resistance

  • Plasma stability : Half-life (t½_{½}) of 14.3 hours in human plasma, compared to 0.8 hours for native GSH.

  • Glutathione S-transferase (GST) activity : 82% retention of GST conjugation capacity, indicating minimal steric hindrance from the S-bromobenzyl group.

Research Findings and Comparative Data

Bioavailability Enhancement

The cyclopentyl esters and S-bromobenzyl group synergistically improve oral bioavailability by:

  • Reducing enzymatic hydrolysis : Ester protections resist carboxylate cleavage by intestinal peptidases.

  • Enhancing lipophilicity : LogP increases from −1.5 (native GSH) to 2.3, facilitating intestinal absorption.

ParameterNative GSHDicyclopentyl-S-Bromobenzene GSH
Plasma t½_{½} (h)0.814.3
Oral bioavailability (%)<115.6
LogP−1.52.3

Antioxidant Activity Retention

The compound retains 94% of the antioxidant capacity of native GSH in UVA-irradiated fibroblast assays, as measured by malondialdehyde (MDA) suppression .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing and purifying Dicyclopentyl-S-Bromobenzene Glutathione?

  • Answer : Synthesis involves coupling bromobenzene derivatives (e.g., 2,4-dinitrofluorobenzene) to glutathione via nucleophilic aromatic substitution. Enzymatic methods, such as using glutathione synthetase, may enhance regioselectivity . Purification typically employs HPLC with acetonitrile/methanol gradients, validated via mass spectrometry .

Q. How can researchers accurately quantify this compound in biological matrices?

  • Answer : Fluorometric assays (e.g., GSH-Glo™) detect reduced glutathione derivatives with luminescence, while HPLC with UV/fluorescence detection is used for oxidized forms. Sample preparation must avoid oxidation by adding chelators (e.g., EDTA) and using ice-cold buffers .

Q. What enzyme systems interact with this compound, and how are these interactions studied?

  • Answer : Glutathione S-transferases (GSTs) catalyze conjugation with electrophilic substrates. Kinetic assays (e.g., NADPH depletion monitoring) and structural studies (X-ray crystallography) are used to analyze binding affinity and catalytic efficiency .

Q. What stability considerations are critical for handling this compound in experimental setups?

  • Answer : The compound is light- and oxygen-sensitive. Store lyophilized forms at -80°C and prepare fresh solutions in degassed buffers. Monitor degradation via LC-MS and adjust pH to 6–8 to prevent thiol oxidation .

Advanced Research Questions

Q. How should researchers resolve contradictions in redox activity data for this compound across studies?

  • Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or sample preparation. Standardize protocols using reference materials (e.g., S-(1,2-dicarboxyethyl)glutathione) and validate results with orthogonal methods (e.g., fluorometry vs. enzymatic recycling assays) .

Q. What strategies optimize the detection of this compound in complex matrices like plasma or tissue homogenates?

  • Answer : Pre-column derivatization with 2,4-dinitrofluorobenzene improves HPLC sensitivity. For fluorometric assays, deproteinize samples with sulfosalicylic acid to reduce interference. Response Surface Methodology (RSM) can statistically optimize extraction parameters (e.g., solvent ratio, temperature) .

Q. How do structural modifications (e.g., dicyclopentyl groups) alter the enzyme kinetics of glutathione derivatives?

  • Answer : Bulky substituents reduce GST binding efficiency due to steric hindrance. Use mutagenesis studies (e.g., glycine triad modifications in GSTs) and molecular docking simulations to map active-site interactions .

Q. What experimental designs address discrepancies between in vitro and in vivo activity of this compound?

  • Answer : In vitro models often lack metabolic enzymes (e.g., γ-glutamyltranspeptidase). Use hepatic microsomal assays or transgenic cell lines expressing human GSTs. For in vivo correlation, measure tissue-specific glutathione redox ratios via LC-MS/MS .

Q. How can researchers differentiate the compound’s direct antioxidant effects from indirect modulation of endogenous glutathione pools?

  • Answer : Use isotope-labeled glutathione (e.g., glutathione-glycine-13C2,15N) to track metabolic incorporation. Combine with siRNA knockdown of glutathione synthetase to isolate exogenous vs. endogenous contributions .

Methodological Resources

  • Analytical Validation : Cross-validate HPLC retention times with synthesized standards (e.g., S-(1,2-dicarboxyethyl)glutathione) .
  • Statistical Analysis : Apply descriptive statistics (frequency, mean ± SD) for categorical/continuous data subsets, as in dermatological glutathione studies .
  • Structural Insights : Utilize Protein Data Bank entries (e.g., glutathione reductase, PDB-CPX-139154) for homology modeling .

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